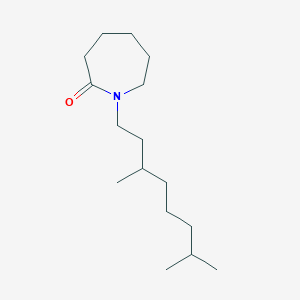
3-(Trifluoromethoxy)-1-naphthoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Trifluoromethoxy)-1-naphthoic acid is an organic compound characterized by the presence of a trifluoromethoxy group attached to a naphthoic acid structure. This compound is part of the broader class of trifluoromethoxy-containing compounds, which are known for their unique chemical properties and applications in various fields, including pharmaceuticals and agrochemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethoxylation of naphthoic acid derivatives using trifluoromethoxylation reagents . This process often requires specific conditions, such as the presence of a base and a suitable solvent, to facilitate the reaction.
Industrial Production Methods
Industrial production of 3-(Trifluoromethoxy)-1-naphthoic acid may involve large-scale trifluoromethoxylation processes, utilizing advanced reagents and catalysts to achieve high yields and purity. The exact methods can vary depending on the desired scale and application of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Trifluoromethoxy)-1-naphthoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The trifluoromethoxy group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. Conditions such as temperature, solvent, and catalysts play a crucial role in determining the efficiency and outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted naphthoic acid compounds .
Wissenschaftliche Forschungsanwendungen
3-(Trifluoromethoxy)-1-naphthoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the development of agrochemicals and other industrial products
Wirkmechanismus
The mechanism of action of 3-(Trifluoromethoxy)-1-naphthoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s lipophilicity and metabolic stability, affecting its biological activity and interactions with enzymes and receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trifluoromethoxy)benzoic acid: Another trifluoromethoxy-containing compound with similar properties and applications.
Trifluoromethyl ethers: A broader class of compounds that include trifluoromethoxy groups attached to various aromatic structures.
Uniqueness
3-(Trifluoromethoxy)-1-naphthoic acid is unique due to its specific naphthoic acid structure combined with the trifluoromethoxy group, which imparts distinct chemical and physical properties. This combination makes it valuable for specific applications in research and industry .
Eigenschaften
Molekularformel |
C12H7F3O3 |
|---|---|
Molekulargewicht |
256.18 g/mol |
IUPAC-Name |
3-(trifluoromethoxy)naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C12H7F3O3/c13-12(14,15)18-8-5-7-3-1-2-4-9(7)10(6-8)11(16)17/h1-6H,(H,16,17) |
InChI-Schlüssel |
QPYRTSLWCDXVHG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=C2C(=O)O)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(2,4,6-Trimethylphenyl)-1-oxa-2-azaspiro[4.5]dec-2-ene](/img/structure/B15066225.png)



![2,4-Diamino-5-imino-5H-[1]benzopyrano[3,4-c]pyridine-1-carbonitrile](/img/structure/B15066245.png)


![3-(1-Methyl-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanoic acid](/img/structure/B15066263.png)
![2,3,7,9-Tetramethylbenzo[b][1,8]naphthyridin-5-amine](/img/structure/B15066265.png)
![(4-Amino-7-methyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)(phenyl)methanone](/img/structure/B15066267.png)

![2-[3-(2-Hydroxy-ethoxy)-naphthalen-2-yloxy]-ethanol](/img/structure/B15066291.png)

